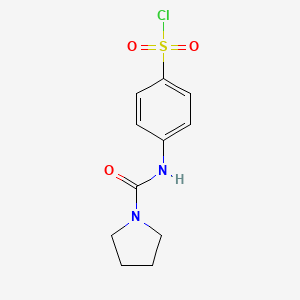

4-(pyrrolidine-1-carbonylamino)benzenesulfonyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Pyrrolidine-1-carbonylamino)benzenesulfonyl Chloride is a chemical compound with the molecular formula C11H13ClN2O3S and a molecular weight of 288.75 g/mol . It is used primarily in research and industrial applications, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidine-1-carbonylamino)benzenesulfonyl Chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with pyrrolidine-1-carbonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

4-(Pyrrolidine-1-carbonylamino)benzenesulfonyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine nucleophile would yield a sulfonamide derivative .

Aplicaciones Científicas De Investigación

Synthesis and Properties

The synthesis of 4-(pyrrolidine-1-carbonylamino)benzenesulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with pyrrolidine-1-carbonyl chloride. This reaction is usually performed in organic solvents such as dichloromethane or chloroform at low temperatures (0-5°C) to prevent decomposition. The compound is characterized by its ability to form stable sulfonamide bonds, which are crucial for its reactivity with nucleophiles.

Types of Reactions

This compound can undergo various chemical reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles, leading to the formation of sulfonamide derivatives.

- Hydrolysis : In the presence of water, it can hydrolyze to form 4-(pyrrolidine-1-carbonylamino)benzenesulfonic acid.

Major Products Formed

The products formed from reactions involving this compound depend on the specific nucleophile used. For instance, reacting it with an amine can yield a sulfonamide derivative, which has implications in medicinal chemistry.

Chemistry

In organic synthesis, this compound is utilized as a reagent for preparing various sulfonamide derivatives. These derivatives are valuable in developing pharmaceuticals due to their biological activity.

Biology

This compound has been employed in studies focusing on enzyme inhibitors and biochemical assays. Its ability to form stable bonds with nucleophiles makes it an effective tool for probing enzyme activity and interactions within biological systems .

Enzyme Inhibition Studies

One notable application of this compound is its role in inhibiting specific enzyme complexes. For example, research has demonstrated that derivatives of this compound can disrupt protein-protein interactions (PPIs) critical for neuronal excitability. Such studies have implications for understanding channelopathies and developing treatments for neuropsychiatric disorders .

Anticancer Activity

A series of compounds derived from this compound have been evaluated for anticancer activity against various human tumor cell lines. One study found that certain derivatives exhibited potent inhibitory effects on cancer cell proliferation, highlighting the potential of this compound in cancer therapeutics .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 28 | HeLa | 3 | Induces apoptosis |

| Compound 28 | HCT-116 | 5 | Cell cycle arrest |

| Compound 28 | MCF-7 | 7 | Caspase activation |

Mecanismo De Acción

The mechanism of action of 4-(Pyrrolidine-1-carbonylamino)benzenesulfonyl Chloride involves its ability to react with nucleophiles, forming stable sulfonamide bonds. This reactivity makes it useful in the inhibition of enzymes that have nucleophilic active sites. The compound can interact with specific molecular targets, leading to the modulation of biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

4-(Pyrrolidine-1-carbonylamino)benzenesulfonic Acid: Formed by the hydrolysis of 4-(Pyrrolidine-1-carbonylamino)benzenesulfonyl Chloride.

4-(Morpholine-1-carbonylamino)benzenesulfonyl Chloride: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

This compound is unique due to its specific reactivity and stability, making it a valuable reagent in organic synthesis and biochemical research. Its ability to form stable sulfonamide bonds distinguishes it from other similar compounds .

Actividad Biológica

4-(Pyrrolidine-1-carbonylamino)benzenesulfonyl chloride is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including synthesis methods and applications in drug development.

- Molecular Formula : C₁₀H₁₂ClN₃O₂S

- Molecular Weight : Approximately 288.75 g/mol

- Functional Groups : Contains a sulfonyl chloride group and a pyrrolidine carbonyl moiety, contributing to its reactivity in biological systems.

The biological activity of this compound primarily revolves around its ability to interact with various enzymes and proteins. The sulfonyl chloride group can undergo nucleophilic substitution reactions, allowing it to covalently modify nucleophilic residues in proteins, potentially leading to enzyme inhibition. This mechanism is particularly significant for designing enzyme inhibitors for therapeutic applications.

Biological Studies and Applications

Research indicates that compounds with similar structures often exhibit significant biological properties, including:

- Enzyme Inhibition : The compound has been used in studies focusing on enzyme inhibition, which is crucial for developing drugs targeting specific pathways.

- Protein Interactions : It is also utilized to explore protein interactions, contributing to our understanding of cellular processes and disease mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes through covalent modification | |

| Protein Interaction | Studies interactions with various proteins | |

| Antibacterial Potential | Similar compounds exhibit antibacterial properties |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Sulfonamide : The initial step involves the reaction of a suitable amine with a sulfonyl chloride.

- Nucleophilic Substitution : Under basic conditions (e.g., using triethylamine), the pyrrolidine moiety can be introduced to form the final product.

Propiedades

IUPAC Name |

4-(pyrrolidine-1-carbonylamino)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3S/c12-18(16,17)10-5-3-9(4-6-10)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGLTLCCJKBRFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.